1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
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Overview
Description
1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that features a bromophenyl group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.
Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch Processing: For smaller quantities.
Continuous Flow Chemistry: For larger-scale production, which offers better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Material Science: In the development of new materials with specific electronic properties.
Biology
Antifungal Agents: Compounds with triazole rings are often studied for their antifungal properties.
Anticancer Agents: Potential use in cancer therapy due to the presence of bioactive groups.
Medicine
Drug Development: As a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: As a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone would depend on its specific application. For example:
Antifungal Activity: It might inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
- 1-(4-Methylphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Uniqueness
1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3OS2/c1-2-11-26-20(14-28-12-16-5-3-4-6-18(16)23)24-25-21(26)29-13-19(27)15-7-9-17(22)10-8-15/h2-10H,1,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKQCBLDCDNTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CSCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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